molecular formula C13H22ClNO4S B2824947 Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2408970-90-9

Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2824947
CAS No.: 2408970-90-9
M. Wt: 323.83
InChI Key: PIKDMCQDQXSIQV-UHFFFAOYSA-N
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Description

Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound with the CAS Number: 2408970-90-9. It is primarily used as an intermediate in pharmaceutical design and research. This compound features a complex molecular structure that makes it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the azaspiro[3.5]nonane core. This is often achieved through cyclization reactions followed by chlorosulfonylation. The reaction conditions usually require the use of strong bases and chlorosulfonic acid under controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction conditions. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. The use of automated systems ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Chlorosulfonyl groups can be substituted using nucleophiles such as alcohols or amines.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides and sulfonic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted sulfonyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used to synthesize complex molecules and study reaction mechanisms. Its reactivity with various reagents makes it a versatile tool in synthetic organic chemistry.

Biology: In biological research, tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate is used to modify biomolecules and study their interactions with biological targets. It can be used to introduce sulfonyl groups into peptides and proteins, aiding in the study of their structure and function.

Medicine: This compound serves as a building block in the design of new pharmaceuticals. Its ability to form stable bonds with other molecules makes it valuable in drug discovery and development.

Industry: In the chemical industry, it is used to produce intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound is structurally similar but lacks the chlorosulfonyl group.

  • 2-Chlorosulfonyl-7-azaspiro[3.5]nonane: This compound has a similar core structure but different functional groups.

Uniqueness: Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its combination of the tert-butyl group and the chlorosulfonyl group, which provides both steric hindrance and reactivity. This combination makes it particularly useful in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO4S/c1-12(2,3)19-11(16)15-6-4-13(5-7-15)8-10(9-13)20(14,17)18/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKDMCQDQXSIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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